molecular formula C18H12Cl3NO3S B12476557 3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

Cat. No.: B12476557
M. Wt: 428.7 g/mol
InChI Key: DALSYLWUAMFMCN-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of dichlorobenzene and chlorophenoxy groups attached to a benzenesulfonamide core. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-(4-chlorophenoxy)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: The major products are substituted benzenesulfonamides.

    Oxidation Reactions: The major products are sulfone derivatives.

    Reduction Reactions: The major products are amine derivatives.

Scientific Research Applications

3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme or protein, preventing it from carrying out its normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-methylaniline: This compound has a similar structure but with a methyl group instead of the chlorophenoxy group.

    3,4-Dichlorophenyl isocyanate: This compound has an isocyanate group instead of the sulfonamide group.

Uniqueness

3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide is unique due to the presence of both dichlorobenzene and chlorophenoxy groups attached to the benzenesulfonamide core. This unique structure contributes to its specific chemical and biological properties, making it valuable in various scientific research applications.

Properties

Molecular Formula

C18H12Cl3NO3S

Molecular Weight

428.7 g/mol

IUPAC Name

3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H12Cl3NO3S/c19-12-1-5-14(6-2-12)25-15-7-3-13(4-8-15)22-26(23,24)16-9-10-17(20)18(21)11-16/h1-11,22H

InChI Key

DALSYLWUAMFMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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